molecular formula C7H5BrN4 B1526667 2-(4-bromo-1H-pyrazol-1-yl)pyrazine CAS No. 1183521-48-3

2-(4-bromo-1H-pyrazol-1-yl)pyrazine

Cat. No.: B1526667
CAS No.: 1183521-48-3
M. Wt: 225.05 g/mol
InChI Key: XRSPJACCLHAXSK-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)pyrazine is an organic compound with the molecular formula C7H5BrN4 It features a pyrazine ring substituted with a 4-bromo-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine and 4-bromo-1H-pyrazole.

    Coupling Reaction: A common method involves a coupling reaction between pyrazine and 4-bromo-1H-pyrazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent like toluene or DMF (dimethylformamide) under an inert atmosphere.

    Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine and pyrazole rings.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine depends on its specific application:

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing binding affinity to biological targets.

    In Material Science: Its electronic properties, such as electron affinity and ionization potential, are crucial for its function in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)pyrazine
  • 2-(4-Methyl-1H-pyrazol-1-yl)pyrazine
  • 2-(4-Fluoro-1H-pyrazol-1-yl)pyrazine

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s larger atomic size and ability to form halogen bonds can enhance the compound’s interactions in biological systems and materials applications, distinguishing it from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPJACCLHAXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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